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molecular formula C11H19NO3 B2553520 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 937012-11-8

5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B2553520
M. Wt: 213.27 g/mol
InChI Key: GYHDETGEKBAAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07371862B2

Procedure details

To a stirred suspension of 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (10.2 g, 33 mmol) in methanol (250 mL) powdered sodium hydroxide (2 g, 50 mmol) was added. After stirring at room temperature for 30′ more powdered sodium hydroxide (2 g, 50 mmol) and dichloromethane (50 mL) were added and stirring was prolonged for additional 30′. After concentration, a solution of 2N HCl (50 mL) and water (200 mL) was added and the obtained mixture was filtered. The yellow cake was washed with water and dried to give 5-nitro-1H-pyrrolo[2,3-b]pyridine (4.6 g, 28.2 mmol, 85% yield).
Name
5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[CH:12]=[CH:11][N:10](S(C3C=CC=CC=3)(=O)=O)[C:7]2=[N:8][CH:9]=1)([O-:3])=[O:2].CO.[OH-].[Na+]>ClCCl>[N+:1]([C:4]1[CH:5]=[C:6]2[CH:12]=[CH:11][NH:10][C:7]2=[N:8][CH:9]=1)([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Quantity
10.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(=NC1)N(C=C2)S(=O)(=O)C2=CC=CC=C2
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
were added
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
ADDITION
Type
ADDITION
Details
a solution of 2N HCl (50 mL) and water (200 mL) was added
FILTRATION
Type
FILTRATION
Details
the obtained mixture was filtered
WASH
Type
WASH
Details
The yellow cake was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(=NC1)NC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 28.2 mmol
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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